molecular formula C11H13ClOS2 B14052141 1-(3,5-Bis(methylthio)phenyl)-2-chloropropan-1-one

1-(3,5-Bis(methylthio)phenyl)-2-chloropropan-1-one

Katalognummer: B14052141
Molekulargewicht: 260.8 g/mol
InChI-Schlüssel: HBZNIGFQBLRNQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Bis(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a unique structure that includes a phenyl ring substituted with two methylthio groups and a chloropropanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(methylthio)phenyl)-2-chloropropan-1-one typically involves the chlorination of a precursor compound. One common method is the reaction of 3,5-bis(methylthio)acetophenone with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{3,5-bis(methylthio)acetophenone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]

Industrial Production Methods

Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Bis(methylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Major Products

    Nucleophilic Substitution: Products such as azides, thiocyanates, or ethers.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Bis(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3,5-Bis(methylthio)phenyl)-2-chloropropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloropropanone moiety suggests potential alkylating activity, which can modify nucleophilic sites in biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with trifluoromethyl groups instead of methylthio groups.

    1-(3,5-Dimethylphenyl)-2-chloropropan-1-one: Similar structure but with methyl groups instead of methylthio groups.

Uniqueness

1-(3,5-Bis(methylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of methylthio groups, which can influence its reactivity and biological activity. The sulfur atoms in the methylthio groups can participate in various chemical reactions, making this compound versatile for different applications.

Eigenschaften

Molekularformel

C11H13ClOS2

Molekulargewicht

260.8 g/mol

IUPAC-Name

1-[3,5-bis(methylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H13ClOS2/c1-7(12)11(13)8-4-9(14-2)6-10(5-8)15-3/h4-7H,1-3H3

InChI-Schlüssel

HBZNIGFQBLRNQX-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC(=CC(=C1)SC)SC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.